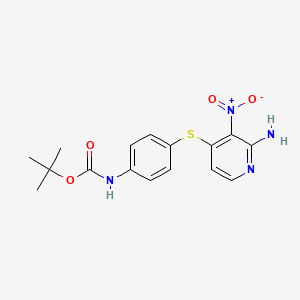

![molecular formula C12H14ClF2N B1461880 7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride CAS No. 1955493-48-7](/img/structure/B1461880.png)

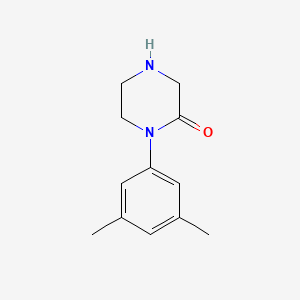

7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride

Übersicht

Beschreibung

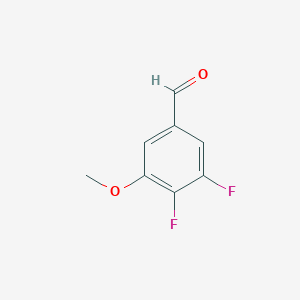

“7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride” is a chemical compound with the CAS Number: 1955493-48-7 . It has a molecular weight of 245.7 . This compound is used as a reactant in the preparation of pyridyl or pyrazinyl compounds carrying a methyl-bound alpha-amino acid amide group as 5-HT2C modulators, which are useful in treating diseases .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H13F2N.ClH/c13-12(14)10-8-15-7-6-11(10,12)9-4-2-1-3-5-9;/h1-5,10,15H,6-8H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Biological Applications

Bridged Heterocyclic Nucleus Characterization :The structural characterization of the 7-azabicyclo[2.2.1]heptane parent ring as its hydrochloride salt has been conducted, highlighting the foundational work in the synthesis and analysis of azabicyclic compounds, which could be relevant to understanding similar compounds like "7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride" (Britvin & Rumyantsev, 2017).

Visible-Light Photocycloaddition in Synthesis :A study demonstrates the use of visible-light photocycloaddition for synthesizing phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes, indicating advanced synthetic techniques that may be applicable for the synthesis of compounds like "this compound" (Jirásek et al., 2017).

Fluorinated Compounds Synthesis :The electrophilic fluorination of certain precursors has led to the formation of new fluorinated compounds, showcasing methodologies that could potentially be used in the synthesis of fluorinated azabicyclo compounds (Pikun et al., 2018).

B(C6F5)3 Mediated Hydrogenation/Transannulation :The reduction of the N-bound phenyl ring(s) and subsequent transannular ring closure in certain derivatives to form 7-azabicyclo[2.2.1]heptane derivatives highlights a synthetic route that might be relevant for similar structural modifications in related compounds (Longobardi et al., 2015).

Intramolecular N-Glycosidation for Bicyclic Arrays :A method involving intramolecular N-glycosidation to synthesize chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems underlines the versatility of synthetic strategies for constructing complex bicyclic structures, which may inform approaches to synthesizing "this compound" (Francisco et al., 2003).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Wirkmechanismus

Target of Action

The primary target of 7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride is the 5-HT2C receptor . This receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor .

Mode of Action

This compound acts as a modulator at the 5-HT2C receptor . It interacts with the receptor to alter its activity, which can result in a variety of changes depending on the specific nature of the interaction .

Result of Action

The molecular and cellular effects of 7,7-Difluoro-6-phenyl-3-azabicyclo[41Given its role as a modulator of the 5-ht2c receptor, it can be inferred that it may have effects on serotonin signaling, which could potentially influence mood, appetite, and other physiological processes .

Biochemische Analyse

Biochemical Properties

7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The compound also binds to specific receptors, such as the serotonin receptor, influencing neurotransmitter activity. These interactions are crucial for understanding its pharmacological effects and potential therapeutic applications .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to modulate cell signaling pathways, particularly those involving G-protein coupled receptors. This modulation can lead to changes in gene expression and alterations in cellular metabolism. The compound’s impact on cell function includes influencing neurotransmitter release and uptake, which is essential for its potential use in treating neurological disorders .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an agonist or antagonist at various receptor sites, leading to enzyme inhibition or activation. These interactions result in changes in gene expression and subsequent cellular responses. Understanding these molecular mechanisms is vital for developing targeted therapies using this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy. These temporal effects are essential for optimizing its use in experimental and therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits therapeutic effects, such as modulating neurotransmitter activity and improving cognitive function. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and behavioral changes. Understanding these dosage effects is crucial for determining safe and effective therapeutic doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. Studying these pathways provides insights into optimizing its therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in target tissues, influencing its therapeutic effects. Understanding these transport mechanisms is essential for developing effective delivery systems for this compound .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns influence its interactions with biomolecules and subsequent cellular responses. Studying its subcellular localization provides insights into its mechanism of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

7,7-difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2N.ClH/c13-12(14)10-8-15-7-6-11(10,12)9-4-2-1-3-5-9;/h1-5,10,15H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNJWQAONNJNER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2C1(C2(F)F)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1955493-48-7 | |

| Record name | 7,7-difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

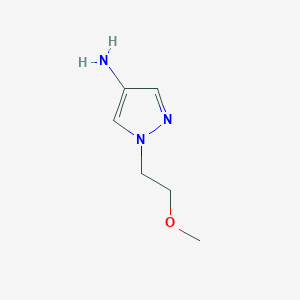

amine](/img/structure/B1461812.png)

![2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine](/img/structure/B1461819.png)

![2-{[(3-Fluorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1461820.png)